molecular formula C5H10N2O2S B1676398 Methomyl CAS No. 16752-77-5

Methomyl

Cat. No. B1676398
CAS RN: 16752-77-5
M. Wt: 162.21 g/mol
InChI Key: UHXUZOCRWCRNSJ-QPJJXVBHSA-N
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Description

Methomyl is a white, crystalline solid with a slight sulfurous odor . It is a carbamate insecticide used to control foliage and soil-borne insect pests on a variety of food and feed crops . It is also used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn .


Synthesis Analysis

Methomyl is synthesized from MIC and other chemicals . A study also mentions the use of microwave-induced plasma jet for efficient degradation of methomyl .


Molecular Structure Analysis

The molecular formula of Methomyl is C5H10N2O2S . Its molecular weight is 162.210 .


Chemical Reactions Analysis

Methomyl is not considered persistent in the environment, with half-lives on the order of days to weeks . It undergoes oxidation, incineration, adsorption, and microbial degradation methods to remove insecticidal residues from soil/water environments .


Physical And Chemical Properties Analysis

Methomyl is a white crystalline solid with a slight sulfurous smell. It has a melting point of around 77-79 Celsius . It decomposes slowly in water and the rate is increased with increases in temperature, alkalinity, salinity, and aeration .

Scientific Research Applications

Degradation in Soil/Water Environments

Methomyl, a broad-spectrum oxime carbamate, is commonly used in agriculture for controlling various pests. However, its extensive use has led to environmental toxicity concerns. Research has focused on methods such as oxidation, incineration, adsorption, and particularly microbial degradation to remove methomyl residues from soil and water environments. Biodegradation by microorganisms is seen as a cost-effective and eco-friendly approach. Various species of methomyl-degrading bacteria have been identified, and their degradation pathways and metabolic processes have been studied. This research highlights the importance of microbial degradation mechanisms in detoxifying methomyl in contaminated environments (Lin et al., 2020).

Degradation in Water by Peroxymonosulfate

Another study focuses on the degradation of methomyl in water using peroxymonosulfate-based advanced oxidation processes. The degradation effectiveness in various systems, including PMS-Only, pyrite-PMS, and zero-valent iron-PMS, was analyzed. Reactive oxygen species and their roles in degradation were studied, revealing that singlet oxygen was primarily responsible for methomyl degradation. This study provides insights into the efficacy of different degradation systems in real water environments, demonstrating the potential for effective methomyl removal in various water sources (Hayat et al., 2021).

Soil Application Effects on Nematodes and Insects

Methomyl's potential as a soil application for controlling soil nematodes and foliar insect pests has been evaluated. In greenhouse tests, methomyl soil applications showed significant control over Meloidogyne incognita, comparable to oxamyl, and were effective on various insects. This research suggests that methomyl soil applications have potential for early control of diverse pest species (Desaeger et al., 2011).

Hydrodynamic Cavitation-Based Degradation

Research on methomyl degradation using hydrodynamic cavitation reactor (HC) and its combination with intensifying agents like H2O2, fenton reagent, and ozone has been conducted. This study observed significant synergetic effects in all hybrid processes, with HC+Ozone process being the most effective. The research also includes analysis of intermediate by-products and proposes a probable degradation pathway, highlighting the potential of HC in combination with intensifying agents for methomyl degradation (Raut-Jadhav et al., 2016).

Safety And Hazards

Methomyl has high oral toxicity, moderate inhalation toxicity and low skin toxicity . It can cause nausea, vomiting, diarrhea and abdominal pain. Exposure can cause headache, blurred vision, difficulty breathing, sweating, muscle twitching, weakness, confusion, coma and even death .

Future Directions

The U.S. Environmental Protection Agency (EPA) is proposing revisions to the 2020 Proposed Interim Decision (PID) for methomyl, a type of insecticide . In the future, genetically engineered micro-organisms for methomyl degradation and related genes and enzymes should be explored in depth .

properties

IUPAC Name

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860187
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

58 mg/mL at 25 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

S-Methyl N-(methylcarbamoyloxy)thioacetimidate

CAS RN

16752-77-5, 19928-35-9
Record name Methomyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOMYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AK2D6518.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

78 - 79 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27,800
Citations
AR Van Scoy, M Yue, X Deng… - Reviews of environmental …, 2013 - Springer
… methomyl. To that end, we have reviewed the relevant literature, and in this chapter address methomyl… The maximum methomyl concentration detected in this study was <17 ng/L (Kolpin …
Number of citations: 97 link.springer.com
Z Lin, W Zhang, S Pang, Y Huang, S Mishra, P Bhatt… - Molecules, 2020 - mdpi.com
… pathways of methomyl. Therefore, the purpose of this review is to summarize methomyl degradation mechanisms and analyze the bioremediation potential of methomyl-degrading …
Number of citations: 56 www.mdpi.com
M Farré, J Fernandez, M Paez, L Granada… - Analytical and …, 2002 - Springer
… The controlled biodegradation of ametryn and methomyl … methomyl in the water samples were isolated by solid-phase extraction (SPE); recovery rates were 98.9 and 93.2 for methomyl …
Number of citations: 104 link.springer.com
ER Oatman, GG Kennedy - Journal of Economic Entomology, 1976 - academic.oup.com
… of methomyl at 0.45 and 0.9 lb AI/acre on fresh market tomatoes resulted in significantly more (total) mines by Liriomyza sativae Blanchard in the methomyl-… in part to methomyl’s adverse …
Number of citations: 188 academic.oup.com
M Tamimi, S Qourzal, N Barka, A Assabbane… - Separation and …, 2008 - Elsevier
… of methomyl by Fenton and photo-Fenton processes. The influence of different operational parameters (pH, H 2 O 2 , Fe 2+ , methomyl … , in methomyl oxidation was also investigated. …
Number of citations: 283 www.sciencedirect.com
A Tomašević, E Kiss, S Petrović, D Mijin - Desalination, 2010 - Elsevier
… of methomyl in the presence of 2 types of iron catalysts, all experiments of methomyl degradation were conducted at methomyl … Ion chromatography showed that methomyl degradation …
Number of citations: 84 www.sciencedirect.com
J Harvey Jr, HL Pease - Journal of agricultural and food chemistry, 1973 - ACS Publications
… Methomyl and its hydrolysis product had … ]methomyl into 14CÜ2 or other small fragments. A runoff study with nonradiolabeled methomyl under farm use conditions shows that methomyl …
Number of citations: 49 pubs.acs.org
X Guanggang, L Diqiu, Y Jianzhong, G Jingmin… - Food and Chemical …, 2013 - Elsevier
… However, methomyl induction of cytotoxicity through DNA damage is largely unknown. Here we identify cytotoxicity and potential genotoxicity of methomyl in … of methomyl. As expected, …
Number of citations: 108 www.sciencedirect.com
Y Yamagishi, H Iwase, Y Ogra - Chemical Research in Toxicology, 2021 - ACS Publications
… of methomyl per se, is useful to determine death by methomyl poisoning. In other words, the W-adduct could be used as a biomarker of methomyl poisoning, and the intake of methomyl …
Number of citations: 9 pubs.acs.org
M Tamimi, S Qourzal, A Assabbane… - Photochemical & …, 2006 - Springer
… The degradation of pesticide methomyl in aqueous solution by … The rate of photodecomposition of methomyl was measured … technology (AOT) to eliminate methomyl present in water. …
Number of citations: 104 link.springer.com

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